molecular formula C26H29N3O6 B1678738 Nicardipine CAS No. 55985-32-5

Nicardipine

Cat. No.: B1678738
CAS No.: 55985-32-5
M. Wt: 479.5 g/mol
InChI Key: ZBBHBTPTTSWHBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nicardipine is a potent calcium channel blocker belonging to the dihydropyridine class. It is primarily used to treat high blood pressure and angina. By inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle, this compound causes vasodilation, which helps to lower blood pressure and alleviate chest pain .

Mechanism of Action

Target of Action

Nicardipine is a dihydropyridine calcium channel blocker . Its primary targets are the slow channels or select voltage-sensitive areas of vascular smooth muscle and myocardium . These targets play a crucial role in regulating the influx of calcium ions, which is essential for muscle contraction.

Mode of Action

This compound inhibits the transmembrane influx of calcium ions into cardiac muscle and smooth muscle without changing serum calcium concentrations . It possibly deforms the channel, inhibits ion-control gating mechanisms, and/or interferes with the release of calcium from the sarcoplasmic reticulum . This inhibition results in the relaxation of coronary vascular smooth muscle and coronary vasodilation .

Biochemical Pathways

This compound’s action primarily affects the calcium signaling pathway. By blocking calcium influx, it disrupts the normal contraction and dilation of the heart and blood vessels. This leads to vasodilation and reduced systemic vascular resistance . In the context of cancer, this compound has been identified as a putative inhibitor of the embryonic ectoderm development (EED) protein, destabilizing enhancer of zeste homologue 2 (EZH2), and inhibiting key components of noncanonical EZH2 signaling .

Pharmacokinetics

This compound is highly bound to plasma proteins (>95%) over a wide range of concentrations . It undergoes hepatic metabolism primarily by cytochrome P450 (CYP)2C8, CYP2D6, and CYP3A4 enzyme isoforms . Excretion occurs in approximately equal proportions in the urine (49%) and feces (43%) . The half-life of this compound is 8.6 hours , indicating its prolonged presence in the body.

Result of Action

The molecular and cellular effects of this compound’s action include inducing apoptosis and cell cycle arrest in chemoresistant prostate cancer cells . In the cardiovascular system, it results in the relaxation of coronary vascular smooth muscle, leading to vasodilation and reduced systemic vascular resistance . This helps in the management of hypertension and chronic stable angina .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the drug’s vasodilatory effects appear to be greater in patients with hypertension than in healthy normotensive volunteers . Additionally, the drug’s light sensitivity can lead to photolytic degradation at visible wavelengths . This suggests that exposure to light could potentially affect the stability and efficacy of this compound.

Biochemical Analysis

Biochemical Properties

Nicardipine is a dihydropyridine calcium-channel blocker . It inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This could be achieved by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum .

Cellular Effects

This compound has been shown to significantly inhibit microglia-related neuroinflammatory responses . It also inhibits microglial cell migration . Furthermore, this compound significantly inhibits the release of nitric oxide, and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

Molecular Mechanism

This compound inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This could be achieved by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum . This mechanism of action and clinical effects closely resemble those of other dihydropyridine calcium channel blockers .

Temporal Effects in Laboratory Settings

This compound demonstrates strong coronary and cerebral vasodilatory activity . It induces relatively rapid changes in blood pressure, with minimal inotropic cardiac effects and no significant venodilatory action . The vasodilatory effects of this compound appear to be greater in patients with hypertension than in healthy or normotensive volunteers .

Dosage Effects in Animal Models

In animal models of hypertension, such as the spontaneously hypertensive rat and the adult renal hypertensive dog, large doses of this compound cause profound decreases in blood pressure . A concomitant reflex tachycardia is observed .

Metabolic Pathways

This compound metabolism occurs mainly in the liver, primarily by cytochrome P450 (CYP)2C8, CYP2D6, and CYP3A4 enzyme isoforms . Excretion occurred in approximately equal proportions in the urine (49%) and faeces (43%), with no significant accumulation .

Transport and Distribution

This compound is highly bound to plasma proteins (>95%) over a wide range of concentrations This suggests that it is widely distributed within the body

Subcellular Localization

Given its mechanism of action as a calcium channel blocker, it is likely that it localizes to the cell membrane where these channels are located .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nicardipine is synthesized through a multi-step process involving the condensation of 3-nitrobenzaldehyde with methyl acetoacetate to form a dihydropyridine intermediate. This intermediate undergoes further reactions, including esterification and amination, to yield this compound .

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of specific catalysts to facilitate the reactions. The final product is purified through crystallization and filtration processes .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Nicardipine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study calcium channel blockers and their interactions with other molecules.

    Biology: Investigated for its effects on cellular calcium signaling and its potential role in neuroprotection.

    Medicine: Extensively studied for its therapeutic effects in treating hypertension, angina, and other cardiovascular conditions.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific action on cerebral and coronary arteries, making it particularly effective in treating conditions like cerebral vasospasm and coronary artery disease. Its relatively rapid onset and intermediate duration of action also distinguish it from other calcium channel blockers .

This compound’s versatility and effectiveness in various therapeutic areas make it a valuable compound in both clinical and research settings.

Properties

IUPAC Name

5-O-[2-[benzyl(methyl)amino]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O6/c1-17-22(25(30)34-4)24(20-11-8-12-21(15-20)29(32)33)23(18(2)27-17)26(31)35-14-13-28(3)16-19-9-6-5-7-10-19/h5-12,15,24,27H,13-14,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBHBTPTTSWHBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023363
Record name Nicardipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nicardipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014760
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.47e-03 g/L
Record name Nicardipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00622
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nicardipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014760
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

By deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum, nicardipine inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes The decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload.
Record name Nicardipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00622
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

55985-32-5
Record name Nicardipine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55985-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nicardipine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055985325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicardipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00622
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nicardipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(benzylmethylamino)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)pyridine-3,5-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.466
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NICARDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ5312222S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Nicardipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014760
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

136-138 °C, 136 - 138 °C
Record name Nicardipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00622
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nicardipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014760
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

An L1 laminate is prepared as described in Example 1 using a polyisobutylene (PIB) adhesive in place of the silicone adhesive and a Daubert C-150 release liner in place of the Akrosil Biorelease release liner. A nicardipine-enhancer gel formulation is prepared by mixing adequate quantities of nicardipine HCl and Klucel HF® with a 65%/10%/20%/5% (volume percent) mixture of ethanol/ water/glycerine/glycerol monooleate to provide a final gel with a nicardipine concentration of 150 mg/cc and a Klucel level of 1.5% (wt/wt). A nicardipine transdermal system is then prepared as described in Example 1 using the nicardipine-enhancer gel formulation.
[Compound]
Name
polyisobutylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
silicone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Effect of change in pH of a dextrose solution in the range 3 to 7 pH upon the addition of nicardipine hydrochloride solution was performed by first measuring the initial pH of the individual solutions; thereafter, one (1) volume of nicardipine hydrochloride solution prepared by Example-11 was mixed with nine (9) volumes of dextrose solution and the pH adjusted to a desired value in the range 3 to 7. The pH data are furnished in Table-3; the plot of difference in the pH of nicardipine hydrochloride solution before and after dilution with 5% dextrose solution versus the initial pH of dextrose solution is shown in FIG. 4. For comparison, a similar plot for the pH data reported in U.S. Pat. No. 5,164,405 for buffered and unbuffered nicardipine solution is also provided.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 9 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods III

Procedure details

Nitrendipine (1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-phyridindicarboxylic acid ethyl methyl ester); Nisoldipine (1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 2-methylpropyl ester); Felodipine (4-(2,3-dichlorophenyl)-1,4dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid ethyl methyl ester); Nimodipine (1,4-dihydro-2,6dimethyl-4-(3-nitrophenyl-3,5-pyridinedicarboxylic acid 2-methoxyethyl 1-methylethyl ester); Niludipine; Amlodipine (2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic acid 3-ethyl 5-methyl ester); Flordipine; Ryosidine; FR 7534; Nilvadipine (FR 34235, 2-cyano-1,4-dihydro-6-methyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 3-methyl 5-(1-methylethyl) ester); PY 108-068; and Isradipine (PN 200-110, 4-(4-benxofurazanyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid methyl 1-methyl-ethyl ester).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
1,4-dihydro-2,6dimethyl-4-(3-nitrophenyl-3,5-pyridinedicarboxylic acid 2-methoxyethyl 1-methylethyl ester)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Synthesis routes and methods IV

Procedure details

Similarly, proceeding as in parts (A)(1) and (B) above but substituting (+)-2,6-dimethyl-3-methoxysulfonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine, (-)-2,6-dimethyl-3-methoxysulfonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine, (+)-2,6-dimethyl-3-dimethylphosphonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine, (-)-2,6-dimethyl-3-dimethylphosphonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine, (+)-2,6-dimethyl-3-diethylphosphonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine, (-)-2,6-dimethyl-3-diisopropylphosphonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine, (+)-2,6-dimethyl-3-nitro-4-(2-trifluoromethylphenyl)-5-carboxy-1,4-dihydropyridine, (-)-2,6-dimethyl-3-nitro-4-(2-trifluoromethylphenyl)-5-carboxy-1,4-dihydropyridine, (+)-2,6-dimethyl-3-nitro-4-(4-benzodioxazolyl)-5-carboxy-1,4-dihydropyridine, (-)-2,6-dimethyl-3-nitro-4-(4-benzodioxazolyl)-5-carboxy-1,4-dihydropyridine, (+)-2,6-dimethyl-3-cyano-4-(2-trifluoromethylphenyl)-5-carboxy-1,4-dihydropyridine, or (-)-2,6-dimethyl-3-cyano-4-(2-trifluoromethylphenyl)-5-carboxy-1,4-dihydropyridine, for (+)-2,6-dimethyl-3-methoxycarbonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine, and using methanol, ethanol, isopropanol, the following compounds are prepared:
[Compound]
Name
( B )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(+)-2,6-dimethyl-3-nitro-4-(4-benzodioxazolyl)-5-carboxy-1,4-dihydropyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
(-)-2,6-dimethyl-3-nitro-4-(4-benzodioxazolyl)-5-carboxy-1,4-dihydropyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Name
(+)-2,6-dimethyl-3-methoxysulfonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
(-)-2,6-dimethyl-3-methoxysulfonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
(+)-2,6-dimethyl-3-dimethylphosphonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
(-)-2,6-dimethyl-3-dimethylphosphonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
(+)-2,6-dimethyl-3-diethylphosphonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
(-)-2,6-dimethyl-3-diisopropylphosphonyl-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen

Synthesis routes and methods V

Procedure details

Nicardipine (free base) was prepared by mixing nicardipine-HCl (Sigma-Aldrich, St. Louis, USA) with water and ethylacetate, then adding 2M NaOH, separating the ethylacetate phase and evaporating the ethylacetate, yielding amorphous nicardipine base as a yellow oily-tough substance. Crystalline nicardipine base was prepared by mixing amorphous nicardipine base and isopropanole/diisopropyl ether, adding seed crystals and cooling on an ice bath over night to allow crystallization. The formed crystals were separated by filtration, washed and dried.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nicardipine
Reactant of Route 2
Reactant of Route 2
Nicardipine
Reactant of Route 3
Reactant of Route 3
Nicardipine
Reactant of Route 4
Reactant of Route 4
Nicardipine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Nicardipine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Nicardipine
Customer
Q & A

Q1: What is the primary mechanism of action of Nicardipine?

A1: this compound is a dihydropyridine calcium antagonist, primarily acting on L-type calcium channels found on vascular smooth muscle cells. [, , , , ] By blocking these channels, this compound inhibits the influx of calcium ions, leading to vasodilation. [, , ]

Q2: What are the downstream effects of this compound's interaction with its target?

A2: The primary downstream effect of this compound's action is the relaxation of vascular smooth muscle, resulting in vasodilation. This effect is observed in both large and small arteries, including coronary, cerebral, and peripheral arteries. [, , , , ]

Q3: Does this compound affect neuronal function?

A3: Research suggests that this compound might affect neuronal function in the context of ischemia. A study using somatosensory evoked potentials (SEP) in stroke patients found that this compound prolonged the latencies of short-latency SEP components in the affected hemisphere, suggesting potential impairment of neuronal function in the ischemic zone. []

Q4: Does this compound affect the renin-angiotensin-aldosterone system?

A4: Studies investigating the acute effects of this compound in hypertensive patients revealed that while it effectively lowers blood pressure, it can also lead to an increase in plasma renin activity (PRA), particularly in salt-resistant individuals. [] This effect is attributed to the baroreflex mechanism activated by the drug-induced decrease in blood pressure. []

Q5: What is the molecular formula and weight of this compound hydrochloride?

A5: The molecular formula of this compound hydrochloride is C26H29N3O6 · HCl, and its molecular weight is 515.99 g/mol. []

Q6: Is there any spectroscopic data available for this compound?

A6: The provided research papers do not offer specific spectroscopic data for this compound.

Q7: Are there studies on material compatibility, stability, and catalytic properties of this compound?

A7: The provided research papers primarily focus on this compound's pharmacological properties and clinical applications. Information about material compatibility, stability in various conditions outside biological contexts, and catalytic properties is not available in these papers.

Q8: Are there computational chemistry studies, QSAR models, or SAR information available for this compound?

A8: The provided papers primarily focus on the clinical and pharmacological aspects of this compound. They do not include details on computational chemistry studies, QSAR models, or specific SAR information.

Q9: What is known about the stability and formulation of this compound?

A9: this compound hydrochloride, the salt form used in formulations, is known to have low solubility in biological fluids, leading to poor bioavailability after oral administration. [] To address this, researchers have explored solid dispersion techniques using carriers like HPβCD, GMS, and PEG4000 to enhance its solubility and dissolution rate. []

Q10: What about SHE regulations regarding this compound?

A10: The provided research papers do not provide specific details regarding SHE (Safety, Health, and Environment) regulations for this compound.

Q11: What is the pharmacokinetic profile of this compound?

A11: this compound undergoes significant first-pass hepatic metabolism after oral administration, resulting in dose-dependent bioavailability. [] It exhibits high protein binding, primarily to lipoproteins, orosomucoid, albumin, and erythrocytes. [] this compound also partitions into erythrocytes. []

Q12: Does this compound interact with other drugs?

A13: Research shows that this compound can inhibit CYP2D6, a drug-metabolizing enzyme. [] In a study involving healthy volunteers, co-administration of this compound with Metoprolol, a beta-blocker metabolized by CYP2D6, resulted in a small increase in Metoprolol plasma concentration in individuals identified as extensive metabolizers. []

Q13: What in vitro models have been used to study this compound's effects?

A14: In vitro studies utilized bovine carotid artery endothelial cells to investigate this compound's impact on angiogenesis. [] Findings indicated that this compound suppressed tube formation and migration of these cells, suggesting potential anti-angiogenic properties. []

Q14: What animal models have been used to study this compound?

A15: Research utilized a rabbit model of subarachnoid hemorrhage (SAH) to investigate the effects of this compound on cerebral vasospasm. [] The study involved intravenous and intracisternal administration of this compound and examined its impact on the caliber of the basilar artery. []

Q15: Are there clinical trials investigating the efficacy of this compound?

A16: Numerous clinical trials have investigated this compound's efficacy in various conditions, including hypertension, angina, and cerebral vasospasm. [, , , , , , , ] A significant trial evaluated its potential in preventing cerebral infarction in patients with a history of transient ischemic attacks or stroke. []

Q16: Is there information available on resistance, cross-resistance, toxicology, drug delivery strategies, or biomarkers related to this compound?

A16: While the provided research discusses various aspects of this compound, they do not contain specific information about resistance mechanisms, cross-resistance with other drugs, detailed toxicology profiles, targeted drug delivery strategies, or identified biomarkers for this compound therapy.

Q17: What analytical methods are used to study this compound?

A18: The provided research papers mention the use of techniques like high-performance liquid chromatography (HPLC) to measure this compound concentrations in biological samples. [, ]

Q18: Are there studies on this compound's dissolution and solubility?

A19: this compound hydrochloride's low solubility in biological fluids poses a challenge for its bioavailability. [] Researchers are actively exploring solutions like solid dispersions with carriers to improve its dissolution rate and, consequently, its efficacy after oral administration. []

Q19: What about quality control and assurance regarding this compound?

A19: The research papers primarily focus on the scientific and clinical aspects of this compound. Specific details about quality control and assurance measures implemented during its development, manufacturing, and distribution are not included.

Q20: Is there information available on the immunogenicity, drug transporter interactions, or biocompatibility of this compound?

A20: The provided research primarily focuses on the pharmacological and clinical effects of this compound. Information regarding its potential to induce immune responses, interactions with drug transporters, and comprehensive biocompatibility assessments are not included in these studies.

Q21: What are the alternatives to this compound and their comparisons?

A22: The research mentions other calcium channel blockers like Nifedipine and dihydropyridines as alternatives to this compound, particularly in treating hypertension and angina. [, , , ] While similar in efficacy, each drug may have a different adverse effect profile and require different dosing regimens. [, , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.